Dacarbazine citrate

Oncology Melanoma Chemotherapy

Researchers needing a reproducible alkylating antineoplastic with defined toxicity often face solubility variability. Dacarbazine citrate eliminates this with citrate-enhanced aqueous solubility and formulation stability. • Essential, non-substitutable component of ABVD regimen for Hodgkin lymphoma. • Lower lymphopenia risk vs temozolomide (RR 3.79, 95% CI 1.38-10.39). • Standard-of-care for metastatic melanoma; established ADIC regimen for soft tissue sarcoma. Supplied with full analytical documentation for immediate formulary or R&D integration.

Molecular Formula C12H18N6O8
Molecular Weight 374.31 g/mol
CAS No. 64038-56-8
Cat. No. B606922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDacarbazine citrate
CAS64038-56-8
SynonymsDacarbazine citrate;  Dacarbazine citrate;  DTIC citrate;  UNII-9UYU348NIF; 
Molecular FormulaC12H18N6O8
Molecular Weight374.31 g/mol
Structural Identifiers
InChIInChI=1S/C6H10N6O.C6H8O7/c1-12(2)11-10-6-4(5(7)13)8-3-9-6;7-3(8)1-6(13,5(11)12)2-4(9)10/h3H,1-2H3,(H2,7,13)(H,8,9);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b11-10+;
InChIKeyUKLSKIDEWQXQJZ-ASTDGNLGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dacarbazine Citrate: Core Reference & Procurement


Dacarbazine citrate is a triazene-based alkylating antineoplastic prodrug that requires hepatic metabolic activation to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), which methylates DNA and inhibits cell division [1]. It is a cell cycle-nonspecific agent used intravenously for the treatment of metastatic malignant melanoma, Hodgkin lymphoma, and advanced soft tissue sarcomas . The citrate salt form is manufactured to enhance aqueous solubility and pharmaceutical formulation stability compared to the free base .

Dacarbazine Citrate: Substitution Imperative


While dacarbazine shares a mechanism of action with other alkylating agents (e.g., temozolomide, bendamustine, melphalan), clinical efficacy, toxicity profiles, and formulation-specific properties differ substantially. Direct substitution without considering these differences can lead to suboptimal therapeutic outcomes or unexpected adverse events. For example, temozolomide demonstrates equal efficacy but a significantly higher risk of lymphopenia (RR 3.79, 95% CI 1.38–10.39) compared to dacarbazine [1], while fotemustine offers a higher objective response rate (15.2% vs. 6.8%) but at the cost of a ten-fold increase in severe neutropenia (51% vs. 5%) [2]. Furthermore, the specific salt form (citrate) and its excipient composition directly impact reconstitution behavior and in-use stability, which are critical for safe and effective clinical administration .

Dacarbazine Citrate: Comparative Evidence


Efficacy vs. Temozolomide in Advanced Melanoma

A meta-analysis of three randomized clinical trials (N=1,314) directly comparing temozolomide to dacarbazine in malignant melanoma found no statistically significant difference in efficacy. The relative risk (RR) for complete response was 0.83 (95% CI 0.26–2.64, P=0.76), for stable disease was 1.05 (95% CI 0.85–1.30, P=0.65), and for disease control rate was 2.64 (95% CI 0.97–1.36, P=0.11) [1]. This establishes that, from a procurement perspective, dacarbazine is a clinically equivalent alternative to the oral agent temozolomide, but with a distinct toxicity profile and lower cost [1].

Oncology Melanoma Chemotherapy Alkylating Agents

Lymphopenia Risk vs. Temozolomide

The same meta-analysis identified a key safety differentiator: the relative risk of lymphopenia with temozolomide compared to dacarbazine was 3.79 (95% CI 1.38–10.39, P=0.01), representing a nearly four-fold increased risk [1]. Risks for other hematologic toxicities (anemia, neutropenia, thrombocytopenia) were not significantly different [1]. This data supports selecting dacarbazine over temozolomide in patient populations where lymphopenia is a particular concern or where concurrent use of lymphotoxic agents is planned.

Toxicology Pharmacovigilance Melanoma Alkylating Agents

Efficacy and Toxicity vs. Fotemustine

In a phase III head-to-head trial (N=229) in disseminated melanoma, fotemustine demonstrated a superior objective response rate (ORR) of 15.2% compared to dacarbazine's 6.8% (P=0.043) in the intent-to-treat population [1]. However, this efficacy advantage was offset by a significantly higher rate of grade 3-4 neutropenia (51% vs. 5%) and thrombocytopenia (43% vs. 6%) [1]. Median overall survival was 7.3 months for fotemustine versus 5.6 months for dacarbazine (P=0.067) [1]. These data frame dacarbazine as the less toxic alternative with a lower ORR, a crucial trade-off for treatment selection.

Oncology Melanoma Chemotherapy Nitrosoureas

Solubility: Citrate Salt vs. Free Base

The free base of dacarbazine has a reported aqueous solubility of only 1 g/L [1]. The citrate salt, however, exhibits significantly enhanced solubility. While a direct comparative value for the citrate salt is not provided in the available literature, the formulation is prepared as a sterile powder for injection that yields a 10 mg/mL (10 g/L) solution upon reconstitution with Water for Injections, indicating a >10-fold improvement in practical solubility . This enhanced solubility is a direct result of salt formation and is critical for intravenous administration.

Pharmaceutics Formulation Science Drug Stability Procurement

Lymphocyte Inhibition: T Cells vs. B Cells

Dacarbazine citrate demonstrates differential inhibitory potency against T and B lymphoblastic responses, with reported IC50 values of 50 μg/mL and 10 μg/mL, respectively . This indicates a 5-fold higher sensitivity of B lymphocytes compared to T lymphocytes in this in vitro model. While no direct comparator data for other alkylating agents is available from this source, this quantitative profile is essential for understanding its immunomodulatory effects and potential applications in settings where selective immune cell suppression is relevant.

Immunology Pharmacodynamics In Vitro Alkylating Agents

Reconstituted Solution Stability

For a specific marketed formulation (dacarbazine as citrate, formed in situ), chemical and physical in-use stability of the reconstituted and further diluted solution has been demonstrated for 48 hours at 2-8°C when protected from light . This defined stability window is critical for pharmacy compounding and ensures patient safety by preventing administration of degraded drug. This is a formulation-specific attribute that can vary between generic manufacturers and is not a property of the dacarbazine molecule itself.

Hospital Pharmacy Pharmaceutical Stability Drug Administration Quality Control

Dacarbazine Citrate: Application Scenarios


Advanced Melanoma Formulary Selection

Dacarbazine citrate is a standard-of-care comparator for advanced melanoma. Procurement for this indication is supported by meta-analysis data showing equivalent efficacy to temozolomide [1] and a significantly lower risk of lymphopenia [1], while offering a lower-cost intravenous alternative [1]. This scenario applies to hospitals and oncology clinics managing melanoma patients where cost and a distinct toxicity profile are key formulary considerations.

ABVD Regimen in Hodgkin Lymphoma

Dacarbazine is an essential component of the ABVD regimen (doxorubicin, bleomycin, vinblastine, dacarbazine) for advanced Hodgkin lymphoma [1]. Procurement for this specific indication is non-substitutable, as the efficacy and safety of the entire multi-agent protocol are established with dacarbazine. Replacing it with another alkylating agent (e.g., bendamustine) would require a new clinical trial and is not standard practice.

Soft Tissue Sarcoma Combination Therapy

Dacarbazine citrate is used in combination with doxorubicin (ADIC regimen) for advanced adult soft tissue sarcomas [1]. Its procurement supports ongoing clinical research and treatment in sarcoma centers, where its specific role in this combination has been established through clinical trials.

Generic Parenteral Formulation Development

The citrate salt form is specifically manufactured to enhance aqueous solubility [1] and improve formulation stability. This is a critical quality attribute for generic drug developers seeking to produce a bioequivalent, stable, and clinically usable intravenous product. Analytical methods for impurity profiling are essential to meet regulatory standards .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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